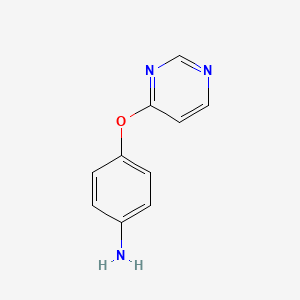

4-(Pyrimidin-4-yloxy)aniline

Description

BenchChem offers high-quality 4-(Pyrimidin-4-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-4-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-4-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMQFHNZMUTILR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629106 |

Source

|

| Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417724-74-4 |

Source

|

| Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Pyrimidin-4-yloxy)aniline CAS number 105130-26-5

This guide is structured as an advanced technical monograph for researchers in medicinal chemistry and drug discovery.

CAS Number: 105130-26-5 Synonyms: 4-(2-Pyrimidinyloxy)benzenamine; 4-(Pyrimidin-2-yloxy)phenylamine Molecular Formula: C₁₀H₉N₃O Molecular Weight: 187.20 g/mol

Executive Summary & Nomenclature Note

Critical Distinction: The CAS number 105130-26-5 corresponds definitively to 4-(pyrimidin-2-yloxy)aniline , where the ether linkage connects the 2-position of the pyrimidine ring to the aniline. While the nomenclature "4-(Pyrimidin-4-yloxy)aniline" (linkage at the 4-position) represents a valid structural isomer, it is chemically distinct and possesses different reactivity profiles.

This guide focuses on the CAS-defined substance (2-yloxy isomer) , a privileged scaffold in kinase inhibitor discovery, particularly for targets like c-Met , VEGFR , and Mer kinases.

Chemical & Physical Profile

The compound is a bi-aryl ether featuring an electron-rich aniline moiety connected to an electron-deficient pyrimidine ring. This "push-pull" electronic structure is critical for its role as a pharmacophore.

| Property | Specification |

| Appearance | Off-white to pale beige crystalline solid |

| Melting Point | 118 – 122 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyrimidine N), ~4.8 (Aniline NH₂) |

| LogP | 1.2 (Moderate lipophilicity, favorable for CNS penetration) |

| H-Bond Donors | 1 (Aniline -NH₂) |

| H-Bond Acceptors | 3 (Pyrimidine N1, N3; Ether O) |

Synthetic Methodology

The synthesis of 4-(pyrimidin-2-yloxy)aniline relies on a Nucleophilic Aromatic Substitution (SₙAr ) mechanism. The reaction utilizes the high nucleophilicity of the phenoxide anion (generated in situ from 4-aminophenol) to attack the electron-deficient 2-position of a halopyrimidine.

Protocol: SₙAr Coupling

-

Precursor A: 4-Aminophenol (1.0 eq)

-

Precursor B: 2-Chloropyrimidine (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: DMF or DMSO (Anhydrous)

-

Temperature: 80–100 °C

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with 4-aminophenol and anhydrous DMF under an inert atmosphere (N₂ or Ar). Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add 2-chloropyrimidine dropwise or in portions. The 2-position is activated for nucleophilic attack due to the electron-withdrawing nature of the two adjacent nitrogen atoms.

-

Heating: Heat the mixture to 90 °C. Monitor by TLC or LC-MS (typically 4–6 hours).

-

Quench & Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr pathway, highlighting the Meisenheimer complex intermediate.

Figure 1: SₙAr mechanism for the synthesis of CAS 105130-26-5. The phenoxide attacks the C-2 position of the pyrimidine ring, displacing the chloride ion.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design. The ether linkage provides a flexible hinge, allowing the pyrimidine and aniline rings to adopt conformations suitable for binding in the ATP-binding pocket of various kinases.

Target Class: Type II Kinase Inhibitors

Unlike the direct amino-linked analogs (e.g., Pazopanib intermediates), the ether-linked congeners are often explored for:

-

c-Met (Hepatocyte Growth Factor Receptor): The pyrimidine nitrogen acts as a hinge binder (H-bond acceptor), while the aniline NH₂ extends into the solvent-exposed region or hydrophobic back-pocket.

-

Mer Kinase (MERTK): Dual Mer/c-Met inhibitors often utilize this specific ether-linked core to optimize bioavailability and metabolic stability compared to rigid amide linkers.

-

VEGFR2: The scaffold mimics the binding mode of established inhibitors by positioning the central aromatic rings to engage in

-stacking interactions with the gatekeeper residue.

Structural Logic in Drug Design

-

Pyrimidine Ring: Functions as the "Hinge Binder" (accepts H-bond from the kinase backbone NH).

-

Ether Linker: Introduces a bond angle of ~110°, distinct from the ~120° of amine linkers, altering the vector of the aniline tail to access different sub-pockets.

-

Aniline Moiety: Serves as a vector for solubilizing groups (e.g., piperazines, morpholines) via amide or urea formation at the NH₂ position.

Figure 2: Pharmacophore mapping of the scaffold in kinase inhibitor design.

Analytical Characterization

To validate the synthesis of CAS 105130-26-5, the following spectral data is typical.

¹H NMR (DMSO-d₆, 400 MHz) Prediction:

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Pyrimidine H-4/H-6 | 8.55 ppm | Doublet (d) | 2H | Deshielded by N atoms |

| Pyrimidine H-5 | 7.15 ppm | Triplet (t) | 1H | Shielded relative to H4/6 |

| Phenylene H-2/H-6 | 6.85 ppm | Doublet (d) | 2H | Ortho to ether |

| Phenylene H-3/H-5 | 6.55 ppm | Doublet (d) | 2H | Ortho to amine |

| Aniline -NH₂ | 5.05 ppm | Broad Singlet (s) | 2H | Exchangeable |

LC-MS Profile:

-

Ionization: ESI Positive Mode

-

Observed Mass [M+H]⁺: 188.1 m/z

-

Retention Time: Early eluting on C18 (polar nature).

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

-

Storage: Store at 2–8 °C under inert gas (Argon). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.

References

-

CymitQuimica. "4-(Pyrimidin-2-yloxy)aniline CAS 105130-26-5 Technical Data." CymitQuimica Catalog. Link

-

Cui, J. et al. "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors." MDPI Molecules, 2021. Link

-

National Institutes of Health (NIH). "PubChem Compound Summary for CID 1484610: 4-(Pyrimidin-2-yloxy)aniline." PubChem. Link

-

Chem-Impex International. "Product 26136: 4-(2-Pyrimidinyloxy)aniline Safety Data Sheet." Chem-Impex. Link

A Technical Guide to the Solubility of 4-(Pyrimidin-4-yloxy)aniline for Pharmaceutical Development

Foreword: Understanding the "So What?" of Solubility

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its destiny. Among these, aqueous solubility is not merely a physical characteristic; it is a critical gatekeeper to a compound's therapeutic potential. Poor solubility can terminate the journey of an otherwise potent molecule, hindering its absorption, distribution, metabolism, and excretion (ADME) profile and posing significant formulation challenges. This guide focuses on 4-(Pyrimidin-4-yloxy)aniline, a heterocyclic scaffold of significant interest in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2] Our objective is not just to present data, but to provide a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and modulate the solubility of this important chemical entity. We will delve into the theoretical underpinnings, provide field-tested experimental protocols, and discuss the critical factors that govern its dissolution.

Physicochemical Profile of 4-(Pyrimidin-4-yloxy)aniline

To understand the solubility of a compound, we must first understand the molecule itself. The structure of 4-(Pyrimidin-4-yloxy)aniline—an aniline ring linked to a pyrimidine ring via an ether bridge—presents a fascinating interplay of functionalities that directly influence its interaction with various solvents.

Key Molecular Properties:

| Property | Value / Prediction | Implication for Solubility |

| Molecular Formula | C₁₀H₉N₃O | - |

| Molecular Weight | 187.2 g/mol | A relatively low molecular weight is generally favorable for solubility. |

| Appearance | Off-white to light yellow powder | Physical state confirms the need for dissolution studies. |

| Predicted logP | ~1.5 - 2.5 | This value suggests moderate lipophilicity. The compound is not excessively "greasy," indicating that while it will favor organic environments, it should retain some potential for aqueous solubility.[3][4] |

| Predicted pKa | ~4.0 - 5.0 (Anilinium ion) | The aniline amine group is basic and will become protonated and positively charged in acidic conditions (pH < pKa). This ionization dramatically increases aqueous solubility.[5][6] |

| Hydrogen Bonding | 1 Donor (amine -NH), 3 Acceptors (amine N, ether O, pyrimidine Ns) | The presence of both hydrogen bond donors and acceptors allows for complex interactions with protic solvents like water, ethanol, and methanol, potentially enhancing solubility. |

The molecule's character is amphipathic; the aromatic rings contribute to lipophilicity, while the nitrogen and oxygen atoms provide polar, hydrophilic centers capable of hydrogen bonding. The key to its solubility behavior lies in the balance of these competing characteristics and, most critically, the ionizable nature of the aniline moiety.

The Cornerstone of Solubility Measurement: Experimental Protocols

The term "solubility" can be context-dependent. In pharmaceutical sciences, we distinguish between two primary types: thermodynamic and kinetic solubility. Both provide crucial, yet different, insights into a compound's behavior.[7]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature when an excess of the solid is present. It represents the most stable state and is the definitive measure for formulation and biopharmaceutical classification. The Shake-Flask Method is the universally accepted gold standard for this determination.[8][9]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 4-(Pyrimidin-4-yloxy)aniline (e.g., 2-5 mg) to a known volume of the chosen solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Causality Check: Using an excess of solid is non-negotiable. It ensures that the final concentration measured is indeed the saturation point. Visually confirming the presence of undissolved solid at the end of the experiment is a critical quality control step.[8]

-

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 72 hours.

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This is a critical step to avoid artificially high results. The preferred method is centrifugation (e.g., 15 minutes at >10,000 g). Filtration can also be used, but one must validate that the compound does not adsorb to the filter membrane.

-

Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined by comparing the peak area to the calibration curve.

-

Verification: The pH of the final saturated solution should be measured to ensure the compound itself did not alter the buffer's pH.[8] The remaining solid should be analyzed (e.g., by XRPD) to confirm it has not changed its polymorphic form during the experiment.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method workflow for equilibrium solubility.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (typically DMSO), can dissolve in an aqueous buffer before it precipitates. This method is rapid, consumes very little compound, and is ideal for screening large numbers of compounds in early discovery.[10] It often overestimates thermodynamic solubility because it can generate supersaturated solutions.[7][11]

Experimental Protocol: Nephelometry-Based Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of 4-(Pyrimidin-4-yloxy)aniline in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Using a liquid handler, add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottomed microplate. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.

-

Causality Check: The process of adding a DMSO solution to an aqueous buffer creates a rapid solvent shift, which can lead to supersaturation before precipitation occurs. This is the fundamental reason why kinetic solubility often differs from thermodynamic solubility.[12]

-

-

Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a laser nephelometer.[13]

-

Data Analysis: Plot the measured turbidity (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which the turbidity signal begins to sharply increase, indicating the onset of precipitation.[12][13]

Workflow for Kinetic Solubility Determination

Caption: Nephelometry workflow for high-throughput kinetic solubility.

Expected Solubility Profile and Influencing Factors

While specific experimental data for 4-(Pyrimidin-4-yloxy)aniline is not widely published, we can construct an expected profile based on its physicochemical properties and data from analogous structures.

Hypothetical Solubility Data (Illustrative Only)

| Solvent / Medium | Expected Solubility Category | Rationale |

| Water (pH 7.0) | Sparingly Soluble | The molecule is largely neutral at this pH. While polar groups exist, the aromatic rings limit extensive dissolution. |

| 0.1 M HCl (pH 1.0) | Soluble | The aniline nitrogen (pKa ~4-5) will be fully protonated, forming a cationic salt which is significantly more soluble in water. |

| PBS (pH 7.4) | Sparingly Soluble | Similar to neutral water, the compound is predominantly in its neutral, less soluble form. |

| Ethanol / Methanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the solute and solvate the aromatic portions.[7] |

| DMSO / DMF | Freely Soluble | These polar aprotic solvents are excellent solubilizers for a wide range of organic molecules, including this scaffold.[7] |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, but generally less powerful than DMSO or DMF. |

| Dichloromethane | Soluble | The compound's moderate lipophilicity (logP ~2) suggests good solubility in this non-polar organic solvent. |

The Critical Impact of pH

For an ionizable compound like 4-(Pyrimidin-4-yloxy)aniline, pH is the most dominant factor influencing aqueous solubility. The relationship is governed by the Henderson-Hasselbalch equation. At pH values significantly below the pKa of the anilinium ion, the compound exists predominantly in its charged, more soluble form.

pH-Dependent Equilibrium of 4-(Pyrimidin-4-yloxy)aniline

Caption: Ionization equilibrium driving pH-dependent solubility.

Conclusion: A Strategic Approach to Solubility Assessment

The solubility of 4-(Pyrimidin-4-yloxy)aniline is not a single number but a multifaceted characteristic governed by its intrinsic physicochemical properties and the external environment. For professionals in drug development, a strategic, multi-tiered approach is essential. Kinetic solubility assays should be employed for rapid screening and rank-ordering of early-stage analogs, while the rigorous shake-flask method must be used to generate the definitive thermodynamic solubility data required for lead optimization and pre-formulation. A thorough understanding of the pH-solubility profile is paramount for predicting in vivo behavior and designing effective formulations. By applying the principles and protocols outlined in this guide, researchers can effectively characterize and navigate the solubility challenges associated with this valuable chemical scaffold, ultimately accelerating the path from discovery to clinical application.

References

-

Li, X., et al. (2010). 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2268. Available from: [Link]

-

Shafiq, M., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, Issue 36. Available from: [Link]

-

Sun, H., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. National Institutes of Health (NIH). Available from: [Link]

-

GlaxoSmithKline. (2003). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. GlaxoSmithKline. Available from: [Link]

-

Plis, K., & Borowski, T. (2020). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available from: [Link]

-

Louma, J. (2016). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available from: [Link]

-

Babin, A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 43-49. Available from: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

Atanasova, M., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available from: [Link]

-

Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific Inc. Available from: [Link]

-

Jouyban, A. (2021). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 27(1), 1-6. Available from: [Link]

-

Sun, H., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]

-

Enamine. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available from: [Link]

-

OCHEM. (2017). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. ResearchGate. Available from: [Link]

-

Valko, K. (2004). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Pest Management Science, 60(9), 897-906. Available from: [Link]

Sources

- 1. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. inventivapharma.com [inventivapharma.com]

- 11. researchgate.net [researchgate.net]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. bmglabtech.com [bmglabtech.com]

Technical Guide: 4-(Pyrimidin-4-yloxy)aniline as a Building Block in Organic Synthesis

This guide details the technical specifications, synthesis, and application of 4-(Pyrimidin-4-yloxy)aniline , a critical pharmacophore in the design of multi-targeted tyrosine kinase inhibitors (TKIs).

Executive Summary

4-(Pyrimidin-4-yloxy)aniline serves as a high-value intermediate in medicinal chemistry, particularly in the development of Type II kinase inhibitors targeting VEGFR, c-Met, and EGFR. Its structure combines a solvent-exposed solubilizing tail (via the aniline nitrogen) with a hinge-binding or hydrophobic-pocket-occupying pyrimidine core, linked by a flexible ether bridge. This guide provides a rigorous analysis of its synthesis, regiochemical considerations, and downstream utility in drug discovery.

Chemical Profile & Structural Logic

| Property | Specification |

| IUPAC Name | 4-(Pyrimidin-4-yloxy)aniline |

| Structure | H₂N-Ph-O-Py(C4) |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Key Functionality | Primary aromatic amine (nucleophile), Pyrimidine nitrogen (H-bond acceptor), Ether linkage (conformational flexibility) |

| Regioisomer Note | Distinct from the more common 4-(pyrimidin-2-yloxy)aniline (CAS 105130-26-5). The 4-yloxy linkage places the nitrogen atoms in a specific vector relative to the phenyl ring, altering kinase binding modes. |

Structural Significance in Drug Design

The diaryl ether motif is a "privileged structure" in kinase inhibitors. The 4-yloxy linkage allows the pyrimidine ring to adopt a perpendicular conformation relative to the phenyl ring, often occupying the hydrophobic back-pocket of the ATP binding site, while the aniline nitrogen serves as the attachment point for urea or amide linkers that interact with the conserved Glu/Asp residues in the kinase hinge region.

Synthesis of the Building Block

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] The primary challenge is controlling regioselectivity if starting from 2,4-dichloropyrimidine, or ensuring complete conversion if starting from the less reactive 4-chloropyrimidine.

Method A: Direct SNAr of 4-Chloropyrimidine (High Fidelity)

This method is preferred for generating the unsubstituted pyrimidine core.

Reaction Scheme: 4-Chloropyrimidine + 4-Aminophenol + Base → 4-(Pyrimidin-4-yloxy)aniline

-

Reagents: 4-Aminophenol (1.0 equiv), 4-Chloropyrimidine (1.1 equiv), K₂CO₃ (2.5 equiv).

-

Solvent: DMF or DMSO (Polar aprotic solvents are essential to stabilize the Meisenheimer complex).

-

Conditions: 80–100 °C, 4–12 hours.

Method B: Regioselective SNAr of 2,4-Dichloropyrimidine

Used when C2-functionalization (e.g., a secondary amine) is required in the final drug molecule.

Regioselectivity Logic: Nucleophilic attack on 2,4-dichloropyrimidine by phenoxides typically favors the C4 position due to the greater electrophilicity at C4 (para-like position) compared to C2, and steric considerations. However, temperature control is critical to prevent bis-substitution.

Protocol:

-

Step 1 (Ether Formation): React 2,4-dichloropyrimidine with 4-aminophenol (1.0 equiv) and DIPEA (1.2 equiv) in isopropyl alcohol at 0 °C to RT.

-

Outcome: Predominantly yields 4-(2-chloropyrimidin-4-yloxy)aniline.

-

-

Step 2 (Dehalogenation or Functionalization):

-

Option A (Remove Cl): Hydrogenation (H₂, Pd/C, Et₃N) yields the target 4-(pyrimidin-4-yloxy)aniline.

-

Option B (Functionalize Cl): React with a secondary amine (e.g., N-methylpiperazine) to generate 2-amino-4-phenoxy derivatives.

-

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyrimidin-4-yloxy)aniline (Method A)

This protocol is a self-validating system; the color change and TLC monitoring ensure reaction progression.

-

Setup: Charge a dry 250 mL round-bottom flask with 4-aminophenol (10.9 g, 100 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (48.8 g, 150 mmol). Stir at room temperature for 30 minutes. Observation: The solution may darken as the phenoxide forms.

-

Addition: Add 4-chloropyrimidine hydrochloride (15.1 g, 100 mmol) portion-wise.

-

Reaction: Heat the mixture to 90 °C under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.5) should appear.

-

-

Workup:

-

Cool to room temperature.

-

Pour into ice-water (500 mL) with vigorous stirring. The product often precipitates as a beige solid.

-

If solid forms: Filter, wash with water (3x), and dry in a vacuum oven at 45 °C.

-

If oil forms: Extract with EtOAc (3 x 150 mL), wash combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

-

Yield: Typical isolated yield is 75–85%.

Protocol 2: Downstream Coupling (Urea Formation)

Synthesis of a Sorafenib-like kinase inhibitor fragment.

-

Dissolve 4-(pyrimidin-4-yloxy)aniline (1.0 equiv) in DCM.

-

Add aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv).

-

Stir at RT for 2–12 hours. The urea product usually precipitates.

-

Filter and wash with DCM/Hexanes.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream application logic, highlighting the regioselective pathways.

Caption: Synthesis pathways for 4-(Pyrimidin-4-yloxy)aniline and its divergence into bioactive scaffolds.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete deprotonation or moisture in DMF. | Use Cs₂CO₃ instead of K₂CO₃ for higher solubility. Ensure DMF is anhydrous (store over molecular sieves). |

| Regioisomer Mixture (Method B) | Temperature too high during addition. | Maintain reaction at 0 °C during the addition of the pyrimidine. Add the pyrimidine to the phenoxide slowly. |

| Oily Product | Residual DMF. | Wash the organic layer with 5% LiCl solution (3x) during workup to effectively remove DMF. |

| N-Alkylation Side Product | Aniline nitrogen acting as nucleophile.[2] | The phenoxide is a softer, better nucleophile than the aniline NH₂ under basic conditions. However, if N-alkylation occurs, protect the amine (e.g., Boc-4-aminophenol) before the SNAr step, then deprotect. |

References

-

Regioselectivity in Pyrimidine Substitution

-

Pyrimidines in Kinase Inhibitors

-

General Pyrimidine Synthesis

Sources

A Theoretical Deep Dive into the Electronic Structure of 4-(Pyrimidin-4-yloxy)aniline: A Guide for Drug Discovery Professionals

Abstract

The 4-(pyrimidin-4-yloxy)aniline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other targeted therapeutics. Understanding the intricate details of its electronic structure is paramount for rational drug design, enabling the prediction of molecular reactivity, intermolecular interactions, and metabolic stability. This technical guide provides a comprehensive overview of the theoretical methodologies used to elucidate the electronic properties of this vital molecule. By leveraging Density Functional Theory (DFT), we will explore its frontier molecular orbitals, electrostatic potential, and charge distribution, directly linking these fundamental quantum chemical properties to their implications in drug development.

Introduction: Why the Electronic Structure of a Privileged Scaffold Matters

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are often termed "privileged structures" due to their ability to interact with multiple biological targets. The 4-(pyrimidin-4-yloxy)aniline moiety is one such scaffold, recognized for its role in potent anticancer agents.[1][2] Its constituent parts—the electron-rich aniline ring and the electron-deficient pyrimidine ring connected by an ether linkage—create a unique electronic profile that is key to its biological activity.

Theoretical and computational studies provide a powerful lens through which we can examine this profile at a quantum level.[3] By modeling the molecule's electronic behavior, we can predict its reactivity, understand how it will "see" and interact with a protein's active site, and guide the synthesis of more potent and selective analogues.[4] This guide will demystify the core theoretical concepts and demonstrate their practical application, moving beyond a simple recitation of data to explain the causality behind the computational choices.

The Computational Approach: A Self-Validating Workflow

To ensure the reliability of our theoretical predictions, we employ a rigorous and self-validating computational workflow grounded in Density Functional Theory (DFT). DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. The choice of functional and basis set is critical; for organic molecules of this nature, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) provides a robust and well-validated level of theory for geometry and electronic property calculations.[5][6]

Experimental Protocol: Standard DFT Calculation Workflow

-

Geometry Optimization: The first and most critical step is to find the molecule's most stable three-dimensional conformation (its lowest energy state). This is achieved by starting with an initial guess of the structure and using an algorithm to iteratively adjust bond lengths, angles, and dihedrals until the forces on all atoms are negligible.[7]

-

Frequency Analysis: To confirm that the optimized structure is a true energy minimum and not a transition state, a frequency calculation is performed. A true minimum will have no imaginary frequencies. This step is a crucial self-validation check.

-

Single-Point Energy Calculation: Using the validated optimized geometry, a final, high-accuracy calculation is performed to derive the electronic properties.

-

Property Analysis: The resulting wavefunction from the single-point calculation is then analyzed to extract key data, including Frontier Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) charges.

Caption: A standard workflow for DFT-based analysis of molecular electronic structure.

Deconstructing the Electronic Landscape

Frontier Molecular Orbitals (HOMO & LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. These orbitals are critical because they dictate the molecule's reactivity.[6]

-

HOMO: Represents the ability to donate an electron. It is the orbital from which an electron is most easily removed.

-

LUMO: Represents the ability to accept an electron. It is the orbital where an incoming electron would most likely reside.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical reactivity and kinetic stability.[7][8] A small energy gap suggests that the molecule can be easily excited, implying higher reactivity.[5][9] For 4-(pyrimidin-4-yloxy)aniline, the HOMO is expected to be localized primarily on the electron-donating aniline portion, while the LUMO is anticipated to reside on the electron-accepting pyrimidine ring. This separation facilitates intramolecular charge transfer (ICT), a phenomenon often observed in molecules with significant biological or optical activity.

From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated to quantify reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron.[8] |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added.[8] |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule is less reactive.[7] |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity.[7] |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself.[10] |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons; useful for predicting reactivity with nucleophiles.[6] |

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[11] It allows us to predict where a molecule is likely to interact with other species.

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are favorable for interacting with positive centers, such as protons in hydrogen bonds. For our molecule, these regions are expected around the pyrimidine nitrogens and the ether oxygen.[11]

-

Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These are sites prone to nucleophilic attack and will interact with negative centers. These are typically found around the hydrogen atoms, especially the amine (N-H) protons.

This map provides an intuitive guide for understanding non-covalent interactions, which are the bedrock of drug-receptor binding. The negative potential sites on the pyrimidine ring are crucial for forming hydrogen bonds with donor residues in a kinase hinge region, a common binding motif for this class of inhibitors.

Caption: Relationship between MEP regions and sites for electrophilic/nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: Quantifying Charge and Interactions

NBO analysis delves deeper into the electronic structure by localizing electrons into specific bonds and lone pairs. This allows for the calculation of partial atomic charges (e.g., Mulliken charges) on each atom, providing a quantitative picture of the charge distribution.[9] This analysis typically confirms the qualitative picture from the MEP map, showing that heteroatoms like nitrogen and oxygen carry a partial negative charge, while hydrogen atoms are partially positive.[9]

Furthermore, NBO analysis can quantify the stabilizing effects of intramolecular charge transfer and hyperconjugation. It measures the interaction energy between filled (donor) and empty (acceptor) orbitals. For example, it can reveal the delocalization of lone pair electrons from the aniline nitrogen or the ether oxygen into the antibonding orbitals of the aromatic rings, which contributes significantly to the molecule's overall stability and electronic properties.

Implications for Rational Drug Design

The theoretical insights gained from these analyses have direct, actionable implications for drug development professionals.

-

Predicting Bioactivity: The HOMO-LUMO gap and electrophilicity index provide a quantitative measure of reactivity, which can be correlated with biological activity.[9] A molecule that is too reactive may be unstable or non-selective, while one that is not reactive enough may not engage its target effectively.

-

Guiding SAR Studies: Understanding the electronic structure is fundamental to Structure-Activity Relationship (SAR) studies. If a particular region of the molecule, identified by MEP analysis, is crucial for binding, medicinal chemists can focus on modifications that enhance the electrostatic potential in that area without disrupting the overall electronic profile required for activity.[12] For instance, adding an electron-withdrawing group to the aniline ring would lower the energy of the HOMO, making the molecule less prone to oxidation, which could improve its metabolic profile.

-

Informing Docking Studies: The calculated partial atomic charges are essential parameters for molecular docking simulations.[13][14] Accurate charges lead to a more realistic representation of the electrostatic interactions between the ligand and the protein, resulting in more reliable predictions of binding modes and affinities.

Conclusion

The theoretical study of 4-(pyrimidin-4-yloxy)aniline's electronic structure is not merely an academic exercise; it is a vital component of modern, rational drug design. By employing robust computational workflows based on Density Functional Theory, we can dissect the molecule's frontier orbitals, visualize its reactive sites through MEP analysis, and quantify its charge distribution. This deep understanding empowers researchers to make informed decisions, guiding the synthesis of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacological properties.

References

-

Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (n.d.). MDPI. [Link]

-

Computational studies of Distinct Anilines for Electrooptical properties. (2020). ResearchGate. [Link]

-

4-(2-pyrimidinyloxy)aniline. (n.d.). Chem-Impex. [Link]

-

Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. (2021). ResearchGate. [Link]

-

The Electronic Structure and Localized Molecular Orbitals in S4N4 by the CNDO/BW Theory. (1976). ResearchGate. [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. [Link]

-

4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. (2009). National Center for Biotechnology Information. [Link]

-

Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. (2020). National Center for Biotechnology Information. [Link]

-

Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline by DFT. (2022). ResearchGate. [Link]

-

Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiScience. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Publishing. [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). Nature. [Link]

-

Molecular electrostatic potential map of 4-PPy. (2023). ResearchGate. [Link]

-

Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. (2021). PubMed. [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2024). MDPI. [Link]

-

DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). DergiPark. [Link]

-

Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. (2022). ResearchGate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). National Center for Biotechnology Information. [Link]

-

Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. (2010). Indian Journal of Pure & Applied Physics. [Link]

Sources

- 1. 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. thaiscience.info [thaiscience.info]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 9. Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physicochemical Characterization of 4-(Pyrimidin-4-yloxy)aniline

This technical guide details the physicochemical characterization of 4-(Pyrimidin-4-yloxy)aniline (CAS: 417724-74-4), a critical pharmacophore scaffold used in the synthesis of Type II kinase inhibitors (e.g., VEGFR, PDGFR targets).

Technical Guide for Drug Development Scientists

Executive Summary & Strategic Relevance

4-(Pyrimidin-4-yloxy)aniline is a "privileged structure" in medicinal chemistry. It serves as a bifunctional building block: the aniline amine (

Characterizing this intermediate is not merely a box-ticking exercise; it is a risk-mitigation strategy. Variations in its solid-state form or trace impurities (e.g., residual chloropyrimidine) can catastrophically fail downstream GMP synthesis steps by poisoning catalysts or altering the solubility profile of the final API (Active Pharmaceutical Ingredient).

Molecular Identity & Structural Verification

Before physicochemical profiling, the molecular identity must be unequivocally established.

| Parameter | Specification |

| IUPAC Name | 4-(Pyrimidin-4-yloxy)aniline |

| CAS Number | 417724-74-4 |

| Molecular Formula | |

| Molecular Weight | 187.20 g/mol |

| SMILES | Nc1ccc(Oc2nccn2)cc1 |

| Key Functional Groups | Primary aromatic amine (reactive), Pyrimidine ring (electron-deficient), Ether linkage (flexible linker). |

Structural Diagnostics (Self-Validating Protocol)

-

-NMR (DMSO-

-

Mass Spectrometry: ESI(+) mode should show a dominant

peak at -

IR Spectroscopy: Confirm absence of

stretch (if synthesized from 4-chloropyrimidine) and presence of N-H stretching doublets (

Solid-State Characterization

The solid-state form dictates the handling, stability, and dissolution rate of the intermediate.

Polymorphism & Crystallinity

This compound is prone to polymorphism due to the conformational flexibility of the ether linkage and potential H-bonding between the amine and pyrimidine nitrogen.

-

X-Ray Powder Diffraction (XRPD): Run a scan from

. Sharp Bragg peaks indicate crystallinity. A "halo" indicates amorphous content, which is hygroscopic and chemically unstable. -

Differential Scanning Calorimetry (DSC):

-

Protocol: Heat at

from -

Expectation: A sharp endotherm corresponds to the melting point (typically

for this class). -

Warning: An exotherm before melting suggests decomposition or solvate desolvation.

-

Hygroscopicity (DVS)

-

Method: Dynamic Vapor Sorption (DVS) at

, cycling 0% -

Critical Threshold: Mass gain

at 80% RH classifies the material as hygroscopic. This necessitates storage in desiccated, foil-lined bags to prevent hydrolysis or amine oxidation.

Solution-State Properties

Understanding solution behavior is vital for optimizing reaction conditions (e.g., nucleophilic substitutions).

pKa and Ionization

The molecule has two basic centers:

-

Aniline Nitrogen:

. (Lower than typical aniline due to the electron-withdrawing pyrimidine-oxy group). -

Pyrimidine Nitrogen:

.

-

Implication: In coupling reactions, weak bases (like pyridine) may not be sufficient to deprotonate the aniline if it is protonated; however, the low pKa means the aniline is less nucleophilic than unsubstituted aniline. Stronger activation or catalysts may be required.

Solubility Profile

| Solvent | Solubility Rating | Application |

| Water (pH 7) | Low (< 0.1 mg/mL) | Wash solvent for purification. |

| 0.1 N HCl | High (> 10 mg/mL) | Forms water-soluble hydrochloride salt. |

| DMSO | High (> 50 mg/mL) | Stock solutions for bioassays. |

| Dichloromethane | Moderate | Extraction solvent. |

Stability & Stress Testing (Forced Degradation)

You must establish the "failure modes" of the intermediate to set storage specifications.

Degradation Pathways

-

Oxidation: The primary aniline is susceptible to formation of azo-dimers or N-oxides, especially under light/air.

-

Hydrolysis: The ether linkage is generally robust but can cleave under extreme acidic conditions (

), releasing 4-aminophenol and 4-hydroxypyrimidine.

DOT Diagram: Degradation Logic

Caption: Logical flow of forced degradation pathways. Oxidation targets the amine; hydrolysis targets the ether linkage.

Analytical Protocol: Validated HPLC Method

This method is designed to separate the parent from potential synthesis impurities (e.g., 4-aminophenol, 4-chloropyrimidine).

Method Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Formic Acid in Water (Buffers amine, improves peak shape).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Temperature:

.

DOT Diagram: Analytical Decision Tree

Caption: Self-validating analytical workflow for purity assessment and impurity identification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10037253, 4-(Pyrimidin-4-yloxy)aniline. Retrieved from [Link]

- Harris, P. A., et al. (2008).Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine-aniline scaffolds).

- International Conference on Harmonisation (ICH).Q1A(R2): Stability Testing of New Drug Substances and Products. (Guideline for stress testing protocols).

Sources

Methodological & Application

Experimental procedure for N-arylation with 4-chloropyrimidine

Executive Summary

The N-arylation of 4-chloropyrimidine is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., Pazopanib, Brigatinib). While the C4-position is inherently electrophilic, successful amination is frequently compromised by hydrolysis (formation of 4-hydroxypyrimidine), catalyst poisoning, or regioselectivity issues when other halogens are present.

This guide moves beyond standard textbook procedures to provide a decision-matrix for choosing between Nucleophilic Aromatic Substitution (

Mechanistic Insight & Reactivity Profile

The Electrophilic Advantage of C4

The reactivity of the pyrimidine ring is dictated by the inductive (

-

C4 vs. C2 Selectivity: The C4 position is significantly more electrophilic than C2. Frontier Molecular Orbital (FMO) analysis confirms that the LUMO coefficient is largest at C4, making it the preferred site for nucleophilic attack.

-

The Hydrolysis Pitfall: The same electrophilicity makes C4 highly susceptible to hydrolysis by trace water, particularly under basic conditions at high temperatures.

Mechanism Selection: vs. Pd-Catalysis

-

Pathway A (

): Proceeds via a Meisenheimer complex. Favored for electron-rich nucleophiles (aliphatic amines) and electron-deficient pyrimidines. -

Pathway B (Pd-Catalysis): Proceeds via oxidative addition/reductive elimination. Essential for weak nucleophiles (anilines) or when mild temperatures are required to preserve sensitive functional groups.

Figure 1: Mechanistic decision tree distinguishing between thermal

Critical Process Parameters

The following table summarizes the "sweet spot" conditions derived from process optimization data.

| Parameter | Buchwald-Hartwig (Pd) | Rationale | |

| Solvent | Isopropanol (IPA) or n-Butanol | 1,4-Dioxane or Toluene | IPA stabilizes the transition state via H-bonding; Dioxane is non-coordinating for Pd. |

| Base | DIPEA (Hünig's Base) | DIPEA acts as a proton sponge; | |

| Temp | 80°C – 120°C | 80°C – 100°C | |

| Concentration | 0.5 M – 1.0 M | 0.1 M – 0.25 M | Higher conc. in |

Experimental Protocols

Protocol A: Thermal (Primary/Secondary Aliphatic Amines)

Best for: Morpholine, Piperazine, primary alkyl amines.

Safety Note: 4-chloropyrimidine is a skin irritant and lachrymator. Handle in a fume hood.

-

Preparation:

-

Equip a reaction vial with a magnetic stir bar.

-

Add 4-chloropyrimidine (1.0 equiv).[2]

-

Add Isopropanol (IPA) (Volume to reach 0.8 M concentration). Note: IPA is preferred over DMF for easier workup and "green" solvent scoring.

-

Add Amine (1.1 – 1.2 equiv).

-

Add DIPEA (2.0 equiv).

-

-

Reaction:

-

Seal the vial and heat to 90°C for 4–12 hours.

-

Monitor: Check LCMS for consumption of starting material (SM).

-

Checkpoint: If SM persists after 12h, increase temp to 110°C. If hydrolysis (M+16 mass) is observed, ensure solvent is dry.

-

-

Workup (Precipitation Method):

Protocol B: Pd-Catalyzed Amination (Anilines & Hindered Amines)

Best for: Electron-deficient anilines, ortho-substituted amines.

Catalyst Choice: We utilize Xantphos as the ligand. Its wide bite angle (111°) promotes reductive elimination, which is crucial for the challenging C-N bond formation with pyrimidines.

-

Degassing (Critical Step):

-

Charge a reaction tube with 4-chloropyrimidine (1.0 equiv), Aniline derivative (1.1 equiv), and

(2.0 equiv). -

Evacuate and backfill with Argon (3 cycles).

-

-

Catalyst Addition:

-

Add 1,4-Dioxane (degassed, 0.2 M).

-

Add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%).

-

Note: Pre-complexation of Pd/Ligand in a separate vial for 5 mins can improve reproducibility.

-

-

Reaction:

-

Heat to 100°C for 2–6 hours under Argon.

-

Visual Cue: Reaction mixture often turns from orange to dark red/brown.

-

-

Workup:

-

Filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate filtrate.

-

Purify via flash chromatography (Hexane/EtOAc).

-

Troubleshooting & Optimization Guide

Issue: Hydrolysis (Formation of 4-Hydroxypyrimidine)

-

Symptom: LCMS shows peak at [M-Cl+OH].

-

Root Cause: Wet solvent or hydroxide impurities in the base.

-

Solution:

-

Switch to anhydrous solvents (Dioxane or Toluene).

-

Use mild inorganic bases (

) or strictly organic bases (DIPEA). -

Expert Tip: For

, lowering the temperature and using n-Butanol can sometimes suppress hydrolysis compared to DMF/Water.

-

Issue: Catalyst Poisoning (Stalled Pd Reaction)

-

Symptom: Reaction stops at 20-30% conversion.

-

Root Cause: The pyrimidine nitrogen coordinates to the Pd center, displacing the ligand.

-

Solution:

-

Switch to BrettPhos or RuPhos precatalysts (G3/G4 generations). These bulky ligands prevent N-coordination.

-

Increase catalyst loading to 5 mol%.

-

Issue: Regioselectivity (2,4-Dichloropyrimidine substrates)

-

Scenario: You have chlorines at both C2 and C4.[4]

-

Rule:

at C4 is kinetically favored at lower temperatures (<40°C). -

Protocol: Perform the reaction at 0°C to RT with 1.0 equiv of amine to selectively functionalize C4. Heating >60°C will begin to substitute C2.

Figure 2: Troubleshooting logic flow for common N-arylation failure modes.

References

-

Mechanistic Selectivity: BenchChem Technical Support. "Reactivity of the chlorine atom in 4-chloropyrimidines." (2025).[1][5] Link

-

Buchwald-Hartwig Protocols: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[6] Link

-

Ligand Selection: American Chemical Society (ACS). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."[7][8] Org.[3][7][8][9][10] Lett.Link

-

Green Chemistry (

): National Institutes of Health (NIH). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Link -

Substrate Scope: Preprints.org. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent..." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes: 4-(Pyrimidin-4-yloxy)aniline in High-Performance Polymer Synthesis

Introduction

4-(Pyrimidin-4-yloxy)aniline is a versatile aromatic amine that holds significant promise as a monomer for the synthesis of advanced, high-performance polymers. Its unique molecular architecture, which combines a reactive aniline functionality with a thermally stable and polar pyrimidine ring system connected through a flexible ether linkage, imparts a desirable combination of properties to the resulting polymers. The incorporation of the pyrimidine moiety into polymer backbones is a strategic approach to enhance thermal stability, improve solubility in organic solvents, and introduce specific functionalities for advanced applications.

These application notes provide a comprehensive overview of the potential use of 4-(Pyrimidin-4-yloxy)aniline in material science, with a focus on the synthesis of high-performance polyamides and polyimides. While direct literature on the polymerization of 4-(Pyrimidin-4-yloxy)aniline is limited, this guide synthesizes established principles of polymer chemistry with data from analogous heterocyclic diamines to provide robust, explanatory protocols for researchers and materials scientists.

Core Rationale: The Role of the Pyrimidine Moiety in Polymer Properties

The pyrimidine ring is a key structural feature that is expected to confer several advantageous properties to polymers derived from 4-(Pyrimidin-4-yloxy)aniline:

-

Enhanced Thermal Stability: The inherent rigidity and high thermal stability of the pyrimidine ring contribute to an increased glass transition temperature (Tg) and improved thermal degradation resistance of the final polymer.

-

Improved Solubility: The presence of nitrogen atoms in the pyrimidine ring can disrupt chain packing and introduce polarity, which can lead to enhanced solubility in common organic solvents, a significant advantage for polymer processing.

-

Tailorable Dielectric Properties: The polar nature of the pyrimidine ring can influence the dielectric constant of the resulting polymers, making them potentially suitable for applications in microelectronics.

-

Gas Separation Membranes: The introduction of heterocyclic rings can create specific free volume elements within the polymer matrix, potentially enhancing selectivity for gas separation applications.[1]

The ether linkage in 4-(Pyrimidin-4-yloxy)aniline introduces a degree of flexibility into the polymer backbone, which can improve processability and toughness of the resulting materials.

Application 1: Synthesis of High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The use of 4-(Pyrimidin-4-yloxy)aniline as a diamine monomer in the synthesis of polyamides is a promising route to novel materials with enhanced properties.

Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol describes the synthesis of a polyamide from 4-(Pyrimidin-4-yloxy)aniline and a diacid chloride, a common method for preparing aromatic polyamides.[2]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of polyamides from 4-(Pyrimidin-4-yloxy)aniline.

Materials:

-

4-(Pyrimidin-4-yloxy)aniline (Monomer A)

-

Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride) (Monomer B)

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

-

Pyridine or Triethylamine (acid scavenger)

-

Methanol

-

Nitrogen or Argon gas supply

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a drying tube.

-

Low-temperature bath (ice-salt or cryocooler)

-

Addition funnel

-

Beaker for precipitation

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven

Procedure:

-

Monomer Dissolution: In the three-necked flask, dissolve a calculated amount of 4-(Pyrimidin-4-yloxy)aniline (Monomer A) and the acid scavenger (e.g., pyridine) in anhydrous NMP under a gentle stream of nitrogen. Stir until all solids are completely dissolved.

-

Cooling: Cool the reaction mixture to 0-5 °C using a low-temperature bath. Maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

-

Diacid Chloride Addition: Dissolve an equimolar amount of the aromatic diacid chloride (Monomer B) in a small amount of anhydrous NMP in a separate flask. Transfer this solution to the addition funnel.

-

Polymerization: Add the diacid chloride solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring. The viscosity of the solution will increase as the polymerization proceeds.

-

Reaction Continuation: After the addition is complete, allow the reaction to continue at 0-5 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

-

Precipitation: Pour the viscous polymer solution into a beaker containing methanol with constant stirring. The polyamide will precipitate as a fibrous solid.

-

Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

-

Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Outcomes and Characterization:

The resulting polyamide is expected to be a high-molecular-weight, amorphous or semi-crystalline solid. The material properties can be characterized using the following techniques:

| Property | Characterization Technique | Expected Result |

| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands. Disappearance of the amine N-H stretch of the monomer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the polyamide repeat unit structure. | |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |

| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (Td), indicating excellent thermal stability. |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | |

| Mechanical Properties | Tensile Testing (on cast films) | Measurement of tensile strength, modulus, and elongation at break. |

| Solubility | Solubility Tests in various organic solvents | Expected good solubility in polar aprotic solvents like NMP, DMAc, and DMF. |

Application 2: Synthesis of High-Performance Polyimides

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for demanding applications in aerospace and electronics.[2] The incorporation of 4-(Pyrimidin-4-yloxy)aniline as a diamine monomer can lead to polyimides with improved processability and tailored properties.

Protocol: Two-Step Polycondensation for Polyimide Synthesis

The most common method for synthesizing high-quality polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.[1][3]

Reaction Workflow:

Figure 2: Two-step workflow for the synthesis of polyimides.

Materials:

-

4-(Pyrimidin-4-yloxy)aniline (Diamine Monomer)

-

Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (ODPA))

-

N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

-

For chemical imidization: Acetic anhydride and Pyridine

-

Methanol

-

Nitrogen or Argon gas supply

Equipment:

-

Same as for polyamide synthesis, with the addition of a spin coater or casting knife for film preparation and a high-temperature oven or furnace for thermal imidization.

Procedure:

Step 1: Synthesis of Poly(amic acid)

-

Diamine Dissolution: In a three-necked flask, dissolve a precise amount of 4-(Pyrimidin-4-yloxy)aniline in anhydrous NMP under a nitrogen atmosphere with stirring.

-

Dianhydride Addition: Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution in several portions. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high-molecular-weight poly(amic acid).

Step 2: Imidization (Thermal or Chemical)

-

Thermal Imidization (for films):

-

Cast the poly(amic acid) solution onto a glass substrate using a spin coater or casting knife to form a uniform film.

-

Place the coated substrate in a programmable oven.

-

Heat the film in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour, under a nitrogen atmosphere. This gradual heating removes the solvent and facilitates the cyclodehydration to form the imide rings.

-

After cooling, the polyimide film can be peeled off from the substrate.

-

-

Chemical Imidization (for powder):

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the amic acid repeat unit).

-

Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.

-

Filter the precipitated polyimide, wash it with methanol, and dry it in a vacuum oven.

-

Expected Outcomes and Characterization:

The resulting polyimide is expected to be a thermally stable polymer, often with a characteristic yellow to amber color. Characterization should be performed as described for polyamides, with particular attention to:

-

FTIR Spectroscopy: Confirmation of imidization by the appearance of characteristic imide carbonyl bands (symmetric and asymmetric stretching) and the disappearance of the amic acid O-H and N-H stretches.

-

Thermal Properties (TGA/DSC): Polyimides are expected to exhibit very high glass transition temperatures and excellent thermal stability.

Conclusion

4-(Pyrimidin-4-yloxy)aniline is a promising monomer for the development of a new generation of high-performance polymers. The protocols outlined in these application notes, based on established polymerization techniques for analogous monomers, provide a solid foundation for researchers to explore the synthesis and characterization of novel polyamides and polyimides. The unique combination of the pyrimidine ring, ether linkage, and aniline functionality is anticipated to yield materials with a superior balance of thermal stability, mechanical performance, and processability, opening up possibilities for their use in advanced materials applications.

References

- Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)

- Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2022). MDPI.

- The Synthesis and Characteristic ofA New Soluble Polyimides. (2007). J-STAGE.

- Polyamides: synthesis and properties. (n.d.). Greenchemicals.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023).

- Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline and Various Aromatic Tetracarboxylic Dianhydrides. (2007).

- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Wiley Online Library.

Sources

Troubleshooting & Optimization

Optimization of reaction parameters for pyrimidine synthesis

Technical Support Center: Pyrimidine Synthesis Optimization Ticket ID: PYR-OPT-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Parameters for Dihydropyrimidine (DHPM) Synthesis

Introduction & Scope

Welcome to the Pyrimidine Synthesis Technical Support Center. You are likely here because your Biginelli or cyclocondensation reactions are suffering from low yields, "oiling out," or persistent side products.

This guide moves beyond basic textbook procedures. It is built on the mechanistic insights of Kappe, Folkers, and recent green chemistry advancements. We focus primarily on the Biginelli Reaction (the primary route for pharmacologically active 3,4-dihydropyrimidin-2(1H)-ones) and address the critical parameters: Catalysis, Solvent Effects, and Energy Input (Microwave vs. Thermal).

The Mechanics of Failure (And Success)

To troubleshoot, you must visualize the invisible. The most common failure mode in pyrimidine synthesis is mismanaging the N-acyliminium ion intermediate .

Historical debate existed between the "aldol mechanism" and the "imine mechanism." Kappe’s 1997 re-examination definitively proved that the reaction proceeds via the condensation of the aldehyde and urea first. If your conditions do not stabilize this imine intermediate, your reaction will stall.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the critical "Kappe Pathway." Note the convergence points where parameter failure occurs.

Figure 1: The Kappe Mechanism. The formation of the N-acyliminium ion is the rate-determining bottleneck. If the catalyst is too weak or the solvent too nucleophilic, this intermediate collapses.

Troubleshooting Guide: Reaction Parameters

Issue A: "My Yield is Stuck Below 40%" (Catalyst Optimization)

User Question: I am using standard HCl/Ethanol reflux, but my yields are inconsistent. Should I add more acid?

Technical Response: Adding more Brønsted acid (HCl) often degrades the product or causes side reactions (like urea decomposition). The modern standard has shifted toward Lewis Acids . These coordinate with the carbonyl oxygen of the aldehyde, making it more electrophilic without the harsh pH that destroys functional groups.

Recommendation: Switch to a Lewis Acid catalyst. Lanthanide triflates are excellent but expensive. For routine synthesis, Indium(III) Chloride (

Comparative Catalyst Data:

| Catalyst System | Typical Yield | Reaction Time | Pros | Cons |

| HCl / EtOH (Classic) | 30-50% | 4-8 Hours | Cheap, available | Corrosive, side reactions, low yield |

| 65-75% | 3-5 Hours | Mild, cheap | Iron waste, difficult workup | |

| 80-90% | 1-2 Hours | High selectivity, reusable | Expensive | |

| 90-95% | <1 Hour | Green, water-tolerant | Very Expensive | |

| Sulfamic Acid ( | 85-92% | 1-3 Hours | Solid acid, zwitterionic | Insoluble in some organic solvents |

Issue B: "The Product Won't Precipitate / Oiling Out" (Solvent Tuning)

User Question: Most papers say the product precipitates from ethanol. Mine forms a sticky oil at the bottom. How do I fix this?

Technical Response: "Oiling out" indicates that your solvent system is slightly too good at solubilizing the product, or impurities (often unreacted 1,3-dicarbonyls) are preventing crystallization.

Protocol Adjustment:

-

The "Crash" Method: Cool the reaction mixture to 0°C. Add crushed ice directly to the reaction vessel (approx 1:1 volume ratio). The sudden polarity shift often forces the hydrophobic DHPM to crystallize.

-

Solvent Switch: If you are using DMF or DMSO (high boiling point), you must pour into water to isolate. If using Ethanol, try Acetonitrile (

) .

Issue C: Microwave vs. Thermal Heating

User Question: Is microwave synthesis actually better, or just faster?

Technical Response: It is both. Microwave irradiation (MWI) utilizes the dielectric heating mechanism. Ethanol (a polar solvent) couples very well with microwaves. This leads to rapid superheating (temperatures above the boiling point) which helps overcome the activation energy for the cyclization step (the dehydration shown in Figure 1).

Optimized Microwave Protocol (Standard Scale):

-

Vessel: 10 mL crimp-sealed vial.

-

Reagents: Aldehyde (1.0 eq), 1,3-Dicarbonyl (1.0 eq), Urea (1.2 eq), Catalyst (

, 10 mol%). -

Solvent: Ethanol (2 mL) or Solvent-Free (neat).

-

Parameters:

-

Temp: 100°C - 120°C

-

Power: Dynamic (Max 150W)

-

Time: 10 - 20 minutes.

-

-

Result: Yields typically improve by 15-20% over thermal reflux due to minimized exposure time, reducing thermal degradation of urea.

Troubleshooting Side Products

User Question: I see a fluorescent impurity on my TLC plate. What is it?

Technical Response: You are likely forming a Hantzsch Dihydropyridine instead of a Biginelli pyrimidine. This happens when the urea decomposes into ammonia, or if the reaction pathway deviates.

Decision Tree for Impurities (Graphviz):

Figure 2: Diagnostic tree for common side-reaction indicators.

References & Authority

-

Kappe, C. O. (1997).[1][2] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry.[1][2][3][4][5]

-

Core Relevance: Establishes the imine intermediate as the optimization target.

-

-

Kappe, C. O., & Stadler, A. (2000). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis.[1][2][3][5][6][7][8]

-

Core Relevance: Validates microwave protocols and solvent-free conditions.

-

-

Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998).[3] Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones.[3] Journal of Organic Chemistry.[1][2][3][4][5]

-

Core Relevance: Demonstrates the superiority of Lewis Acid catalysts over classical HCl.

-

-

Heravi, M. M., et al. (2007). Silica-supported Preyssler nano particles: A novel, efficient and reusable catalyst for the one-pot synthesis of dihydropyrimidinones. Journal of Molecular Catalysis A: Chemical.

-

Core Relevance: Green chemistry and heterogeneous catalysis options.[3]

-

Need further assistance? Reply with your specific reagents and observed TLC Rf values for a customized troubleshooting protocol.

Sources

- 1. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1 | CoLab [colab.ws]

- 2. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. hakon-art.com [hakon-art.com]

Technical Support Center: 4-(Pyrimidin-4-yloxy)aniline Stability & Degradation

[1][2]